![molecular formula C16H30O9 B13745865 1,3-Dioxolane;2-[4-(oxiran-2-ylmethoxy)butoxymethyl]oxirane;1,3,5-trioxane CAS No. 41258-95-1](/img/structure/B13745865.png)
1,3-Dioxolane;2-[4-(oxiran-2-ylmethoxy)butoxymethyl]oxirane;1,3,5-trioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolane;2-[4-(oxiran-2-ylmethoxy)butoxymethyl]oxirane;1,3,5-trioxane is a complex organic compound with the molecular formula C16H30O9 and a molecular weight of 366.404 g/mol . This compound is known for its unique structure, which includes multiple functional groups such as dioxolane, oxirane, and trioxane rings. These structural features make it a versatile compound with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxolane and 1,3,5-trioxane can be synthesized from carbonyl compounds using 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing toluene with toluenesulfonic acid as a catalyst, allowing continuous removal of water using a Dean-Stark apparatus .
For the synthesis of 2-[4-(oxiran-2-ylmethoxy)butoxymethyl]oxirane, a common method involves the reaction of epichlorohydrin with butanediol in the presence of a base such as sodium hydroxide . The reaction proceeds through the formation of an intermediate, which is then cyclized to form the oxirane rings.
Industrial Production Methods
Industrial production of 1,3-dioxolane and 1,3,5-trioxane often involves the polymerization of formaldehyde in the presence of a catalyst . The process can be carried out using different methods such as solvent-based or bulk polymerization. In the solvent-based method, formaldehyde is reacted with dioxolane in the presence of a solvent like petroleum ether or cyclohexane . The reaction is typically conducted at elevated temperatures (around 65°C) and involves the use of a catalyst to control the reaction rate .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolane;2-[4-(oxiran-2-ylmethoxy)butoxymethyl]oxirane;1,3,5-trioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4
Substitution: NaOCH3, RLi, RMgX, RCuLi, NH3, RNH2
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of lactones or related cleavage products .
Scientific Research Applications
1,3-Dioxolane;2-[4-(oxiran-2-ylmethoxy)butoxymethyl]oxirane;1,3,5-trioxane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,3-dioxolane;2-[4-(oxiran-2-ylmethoxy)butoxymethyl]oxirane;1,3,5-trioxane involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions . Its oxirane rings are highly reactive and can undergo ring-opening reactions, leading to the formation of new chemical bonds . The dioxolane and trioxane rings provide stability and can protect other functional groups from unwanted reactions .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: Similar in structure but lacks the oxirane and trioxane rings.
1,3,5-Trioxane: Contains the trioxane ring but lacks the dioxolane and oxirane rings.
2,2’-[Methylenebis(4,1-phenyleneoxymethylene)]bisoxirane: Contains oxirane rings but has a different backbone structure.
Uniqueness
1,3-Dioxolane;2-[4-(oxiran-2-ylmethoxy)butoxymethyl]oxirane;1,3,5-trioxane is unique due to its combination of dioxolane, oxirane, and trioxane rings. This combination provides a versatile platform for various chemical reactions and applications, making it a valuable compound in scientific research and industry.
Properties
CAS No. |
41258-95-1 |
|---|---|
Molecular Formula |
C16H30O9 |
Molecular Weight |
366.40 g/mol |
IUPAC Name |
1,3-dioxolane;2-[4-(oxiran-2-ylmethoxy)butoxymethyl]oxirane;1,3,5-trioxane |
InChI |
InChI=1S/C10H18O4.C3H6O3.C3H6O2/c1(3-11-5-9-7-13-9)2-4-12-6-10-8-14-10;1-4-2-6-3-5-1;1-2-5-3-4-1/h9-10H,1-8H2;1-3H2;1-3H2 |
InChI Key |
VANIDRWAFXGRKT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCO1.C1C(O1)COCCCCOCC2CO2.C1OCOCO1 |
Related CAS |
41258-95-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


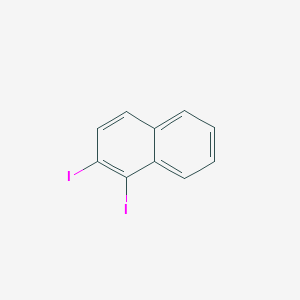

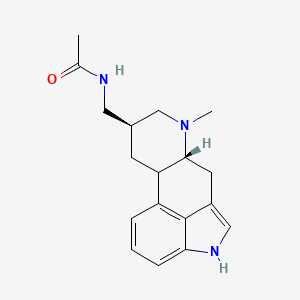

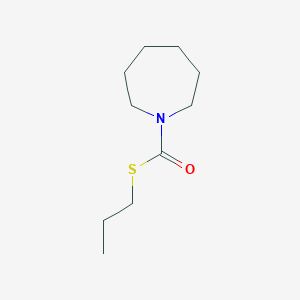

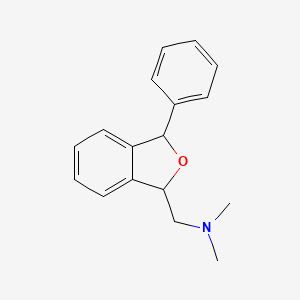
![S-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl] ethanethioate](/img/structure/B13745824.png)
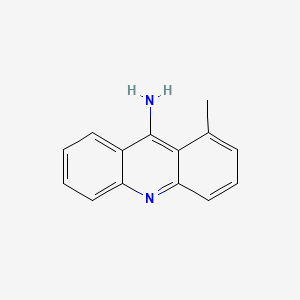
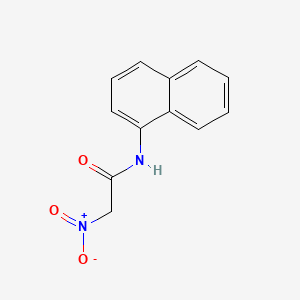

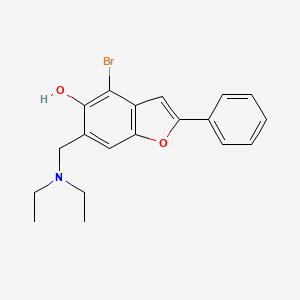
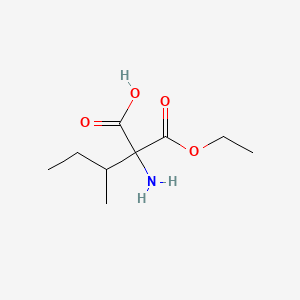
![[(E)-4-nitro-5-phenanthren-9-ylpent-4-enyl] benzoate](/img/structure/B13745873.png)
